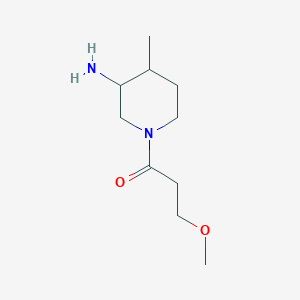
1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one is a chemical compound with a molecular formula of C9H18N2O2
Preparation Methods
The synthesis of 1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one typically involves multiple steps. One common method includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. The partially reduced product undergoes hydrolysis in the presence of acid to yield 1-benzyl-4-methylpiperidin-3-one. Finally, reductive amination using methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol produces the desired compound .
Chemical Reactions Analysis
1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3-Amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one can be compared to other similar compounds, such as:
1-(3-Amino-4-methylpiperidin-1-yl)ethan-1-one: This compound has a similar structure but lacks the methoxy group, which can affect its reactivity and applications.
3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the amino group but have different core structures, leading to different chemical properties and uses
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields.
Properties
Molecular Formula |
C10H20N2O2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-(3-amino-4-methylpiperidin-1-yl)-3-methoxypropan-1-one |
InChI |
InChI=1S/C10H20N2O2/c1-8-3-5-12(7-9(8)11)10(13)4-6-14-2/h8-9H,3-7,11H2,1-2H3 |
InChI Key |
IBGYUTMSSYAWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1N)C(=O)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















